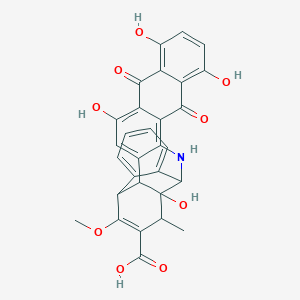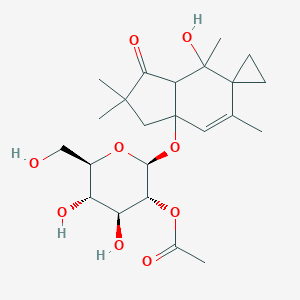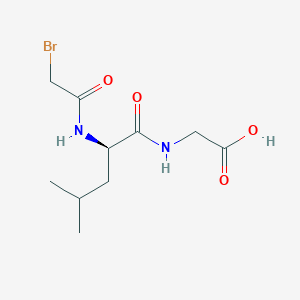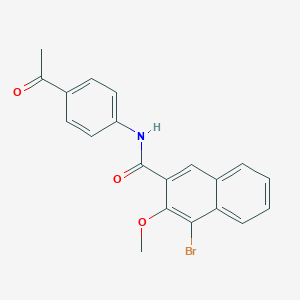
Dynemicin H
描述
Dynemicin H is a member of the enediyne family of natural products, which are known for their potent antitumor and antibiotic properties. This compound is produced by the bacterium Micromonospora chersina and is characterized by its unique anthraquinone-fused ten-membered enediyne core. The enediyne core is responsible for the compound’s ability to induce DNA damage, making it a powerful agent in cancer treatment .
准备方法
Synthetic Routes and Reaction Conditions
The biosynthesis of Dynemicin H involves a complex series of enzymatic reactions. The key steps include the formation of the enediyne core through the action of polyketide synthases and tailoring enzymes. The genes responsible for the biosynthesis of the enediyne core have been identified and include dynE8, U14, and U15, along with a tailoring oxidase gene orf23 .
Industrial Production Methods
Industrial production of this compound is typically achieved through fermentation processes using the bacterium Micromonospora chersina. Genetic engineering techniques have been employed to enhance the yield of this compound by manipulating the biosynthetic gene cluster responsible for its production .
化学反应分析
Types of Reactions
Dynemicin H undergoes several types of chemical reactions, including:
Oxidation: The anthraquinone moiety can be reduced to hydroquinone, which triggers the activation of the enediyne core.
Cycloaromatization: The enediyne core undergoes Bergman or Myers-Saito cyclization to form a highly reactive diradical intermediate.
DNA Intercalation: The anthraquinone group intercalates into the minor groove of DNA, leading to strand cleavage.
Common Reagents and Conditions
Oxidation: Requires the presence of NADPH or thiol to reduce the quinone to hydroquinone.
Cycloaromatization: Can be initiated by light, heat, or nucleophiles.
DNA Intercalation: Occurs under physiological conditions, with the anthraquinone group binding to DNA.
Major Products Formed
Diradical Intermediate: Formed during cycloaromatization, leading to DNA strand cleavage.
Hydroquinone: Formed during the reduction of the anthraquinone moiety.
科学研究应用
Dynemicin H has several scientific research applications, including:
作用机制
Dynemicin H exerts its effects primarily through DNA damage. The anthraquinone moiety intercalates into the minor groove of DNA, widening the separation between strands to allow binding. This intercalation is followed by the reduction of the quinone to hydroquinone, which triggers the activation of the enediyne core. The enediyne core undergoes cycloaromatization to form a diradical intermediate, which abstracts hydrogen atoms from the deoxyribose ring, leading to DNA strand cleavage .
相似化合物的比较
Dynemicin H is unique among enediynes due to its anthraquinone-fused ten-membered enediyne core. Similar compounds include:
Neocarzinostatin: A nine-membered enediyne with a chromoprotein core.
Cali-cheamicin: Another enediyne with a similar mode of action but different structural features.
Esperamicin: Shares the enediyne core but differs in its peripheral moieties.
This compound stands out due to its potent cytotoxicity and unique molecular architecture, making it a valuable compound for scientific research and potential therapeutic applications.
属性
IUPAC Name |
3,20,23,27-tetrahydroxy-6-methoxy-4-methyl-18,25-dioxo-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),5,8,10,12,16,19,21,23,26-decaene-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23NO9/c1-10-17(29(37)38)27(40-2)18-11-5-3-4-6-12(11)28-30(10,39)23(18)13-9-16(34)21-22(24(13)31-28)26(36)20-15(33)8-7-14(32)19(20)25(21)35/h3-10,18,23,28,31-34,39H,1-2H3,(H,37,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMIBTQDHCFPDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C(C2C3C1(C(C4=CC=CC=C24)NC5=C6C(=C(C=C35)O)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50926549 | |
| Record name | 1,4,6,17-Tetrahydroxy-20-methoxy-18-methyl-5,16-dioxo-5,8,9,14,15,16-hexahydro-9,8,14-(but[1]ene[1,4,4]triyl)anthra[1,2-b]benzo[f]azocine-19-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50926549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129985-03-1 | |
| Record name | Dynemicin H | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129985031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4,6,17-Tetrahydroxy-20-methoxy-18-methyl-5,16-dioxo-5,8,9,14,15,16-hexahydro-9,8,14-(but[1]ene[1,4,4]triyl)anthra[1,2-b]benzo[f]azocine-19-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50926549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-methoxy-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-naphthamide](/img/structure/B236468.png)
![N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B236469.png)
![3-chloro-4-ethoxy-N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B236473.png)
![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236474.png)
![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide](/img/structure/B236481.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-fluorobenzamide](/img/structure/B236488.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylpropanamide](/img/structure/B236491.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-methylbutanamide](/img/structure/B236496.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236498.png)
![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl hydrogen phosphate](/img/structure/B236508.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B236523.png)


